![molecular formula C11H8N2O4 B1348310 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- CAS No. 57731-07-4](/img/structure/B1348310.png)

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-

Descripción general

Descripción

The compound appears to be a derivative of oxazolone, which is a five-membered heterocyclic compound containing oxygen, nitrogen, and carbon atoms1. Oxazolones and their derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various bioactive compounds1.

Synthesis Analysis

While the specific synthesis process for this compound is not available, oxazolones are generally synthesized through cyclization reactions involving amino acids or their derivatives1. A study reports a ring cleavage methodology reaction for the synthesis of similar compounds1.

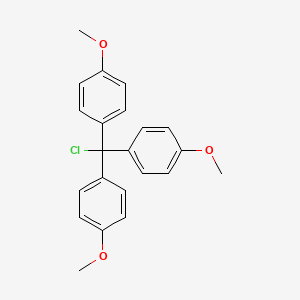

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a five-membered oxazolone ring with a methyl group at the 2-position and a 3-nitrophenylmethylene group at the 4-position. However, without specific research or data on this compound, a detailed analysis of its molecular structure is not possible.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxazolone ring, the methyl group, and the 3-nitrophenylmethylene group could potentially undergo various chemical reactions. For instance, oxazolones can participate in ring-opening reactions1.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. However, without specific data, a detailed analysis of its physical and chemical properties is not possible.

Aplicaciones Científicas De Investigación

Immunomodulatory Properties

- Oxazolone derivatives, specifically 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one, were synthesized and tested for their immunomodulatory effects. The compound exhibited potent activity in modulating immune responses, including effects on phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation, cytokine production, and cytotoxicity (Mesaik et al., 2004).

Optical Properties and Applications

- Oxazolone derivatives have shown promise in photonics and electronics due to their nonlinear optical properties. Derivatives synthesized with electron donor and acceptor groups exhibited high two-photon absorption cross-sections, making them suitable for applications in these fields (Rodrigues et al., 2012).

- Another study focused on the synthesis of fluorescent oxazol-5-one fluorophores, showcasing their absorption and fluorescence characteristics. These fluorophores emitted blue and green light, indicating their potential use in optoelectronic devices and photonics (Urut et al., 2018).

Synthesis and Chemical Reactivity

- The compound 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, a related oxazolone, has been used as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, indicating the chemical versatility and reactivity of oxazolone compounds in synthesizing diverse molecules (Misra & Ila, 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some similar compounds are known to be hazardous and can cause eye irritation and skin irritation2.

Direcciones Futuras

Future research could focus on synthesizing this compound and studying its physical and chemical properties, biological activities, and potential applications. Given the wide range of biological activities exhibited by oxazolones and their derivatives, this compound could potentially be used in the development of new pharmaceuticals or bioactive compounds1.

Please note that this information is based on general knowledge and related research, and may not directly apply to the specific compound “5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-”. Further research would be needed to provide accurate information on this specific compound.

Propiedades

IUPAC Name |

2-methyl-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-3-2-4-9(5-8)13(15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNNCLKVUMXLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327091 | |

| Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |

CAS RN |

57731-07-4 | |

| Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)